7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt
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Overview
Description
Disodium 3-[(4-amino-3-methoxyphenyl)azo]naphthalene-1,5-disulfonate is a synthetic azo dye known for its vibrant color and stability. It is commonly used in various industrial applications, including textiles, paper, and cosmetics. The compound is characterized by its complex molecular structure, which includes both aromatic and sulfonate groups, contributing to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3-[(4-amino-3-methoxyphenyl)azo]naphthalene-1,5-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-3-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalene-1,5-disulfonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The final product is purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
Disodium 3-[(4-amino-3-methoxyphenyl)azo]naphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines such as 4-amino-3-methoxyaniline and naphthalene-1,5-disulfonic acid.
Substitution: Various substituted aromatic compounds depending on the specific reagents used.
Scientific Research Applications
Disodium 3-[(4-amino-3-methoxyphenyl)azo]naphthalene-1,5-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper products, and in cosmetics for adding color to various products.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bond in the molecule can interact with different functional groups, leading to changes in color and other properties. The sulfonate groups enhance the solubility of the compound in water, making it suitable for various applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with fibers in textiles.
Comparison with Similar Compounds
Disodium 3-[(4-amino-3-methoxyphenyl)azo]naphthalene-1,5-disulfonate is unique due to its specific combination of functional groups, which provide distinct properties compared to other azo dyes. Similar compounds include:
Disodium 3-[(4-amino-5-methoxy-o-tolyl)azo]naphthalene-1,5-disulfonate: Differing in the position of the methoxy group and the presence of a methyl group.
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Featuring additional azo and biphenyl groups, leading to different properties and applications.
These comparisons highlight the uniqueness of Disodium 3-[(4-amino-3-methoxyphenyl)azo]naphthalene-1,5-disulfonate in terms of its chemical structure and resulting properties.
Properties
CAS No. |
67906-55-2 |
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Molecular Formula |
C17H13N3Na2O7S2 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
disodium;3-[(4-amino-3-methoxyphenyl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C17H15N3O7S2.2Na/c1-27-15-8-10(5-6-14(15)18)19-20-11-7-13-12(17(9-11)29(24,25)26)3-2-4-16(13)28(21,22)23;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
ABTAPMOIPJSVIW-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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